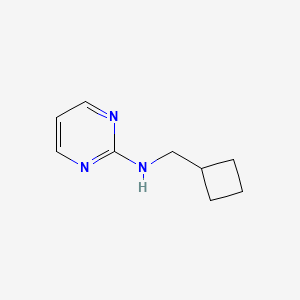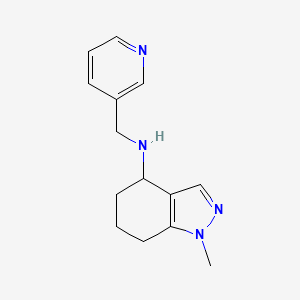![molecular formula C12H19N3O5S B7540904 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid](/img/structure/B7540904.png)
6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid, also known as CHA, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme cyclic nucleotide phosphodiesterase (PDE) and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid involves the inhibition of PDE activity. PDE catalyzes the hydrolysis of cAMP and cGMP, which leads to their degradation. By inhibiting PDE, 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid can increase the levels of cAMP and cGMP, which can activate various downstream signaling pathways and affect cellular processes.
Biochemical and Physiological Effects
6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the anti-tumor effects of chemotherapy drugs. It has also been shown to have anti-inflammatory effects, reduce the levels of oxidative stress, and improve cardiac function in animal models of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid is its selectivity for PDE, which allows for specific inhibition of PDE activity without affecting other cellular processes. It is also a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. However, one limitation of 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid is its low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid in scientific research. One potential application is in the development of new cancer therapies. 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid has been shown to enhance the anti-tumor effects of chemotherapy drugs, and further studies could explore its potential as a standalone therapy for cancer. Additionally, 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid could be used to study the role of PDE in other biological processes, such as neuronal signaling and immune function. Finally, future studies could explore the use of 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid in combination with other small molecule inhibitors to target multiple signaling pathways and enhance therapeutic efficacy.
Synthesemethoden
The synthesis of 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid involves the reaction of 5-amino-1-methylpyrrole-3-carboxylic acid with hexanoyl chloride to form 5-(hexanoylamino)-1-methylpyrrole-3-carboxylic acid. This intermediate is then reacted with sulfonyl chloride to form 6-[(5-carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid.
Wissenschaftliche Forschungsanwendungen
6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid has been widely used in scientific research as a tool to study the role of PDE in various biological processes. PDE is an important enzyme that regulates the levels of cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), in cells. By inhibiting PDE, 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid can increase the levels of cAMP and cGMP and affect various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
6-[(5-carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5S/c1-15-8-9(7-10(15)12(13)18)21(19,20)14-6-4-2-3-5-11(16)17/h7-8,14H,2-6H2,1H3,(H2,13,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZOXOQMAIPNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N)S(=O)(=O)NCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7540822.png)

![[3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)

![1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid](/img/structure/B7540864.png)

![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]acetic acid](/img/structure/B7540875.png)
![3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7540882.png)
![4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid](/img/structure/B7540884.png)
![3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]butanoic acid](/img/structure/B7540890.png)
![3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7540903.png)
![2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7540912.png)
![N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540920.png)
